molecular formula C7H5BrFN3 B2359000 6-bromo-4-fluoro-1H-indazol-3-amine CAS No. 1227912-19-7

6-bromo-4-fluoro-1H-indazol-3-amine

Cat. No.: B2359000
CAS No.: 1227912-19-7
M. Wt: 230.04
InChI Key: OLSISKHGQBVTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-fluoro-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound has a molecular formula of C7H5BrFN3 and a molecular weight of 230.04 g/mol .

Mechanism of Action

Target of Action

The primary target of 6-bromo-4-fluoro-1H-indazol-3-amine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the activity of the kinase, leading to a decrease in the phosphorylation of proteins downstream in the signal transduction cascade .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. One of the key pathways is the p53/MDM2 pathway . The p53 protein is a crucial tumor suppressor, and its activity is regulated by the protein MDM2. When tyrosine kinase is inhibited, it leads to an increase in the activity of p53, promoting cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c . These factors suggest that the compound may have specific storage and handling requirements to maintain its stability and bioavailability.

Result of Action

The result of the action of this compound is the induction of apoptosis and cell cycle arrest in cancer cells . Specifically, the compound has shown promising inhibitory effects against the K562 cell line, a model for chronic myeloid leukemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and interaction with its target

Preparation Methods

The synthesis of 6-bromo-4-fluoro-1H-indazol-3-amine typically involves the reaction of 4-fluoro-1H-indazole-3-amine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the indazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and a brominating agent like N-bromosuccinimide .

Chemical Reactions Analysis

6-Bromo-4-fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-4-fluoro-1H-indazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

6-Bromo-4-fluoro-1H-indazol-3-amine can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

6-bromo-4-fluoro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSISKHGQBVTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Five batches of the below reaction were run in sequence in a microwave reactor: To a 5-mL microwave vial was added 4-bromo-2,6-difluorobenzonitrile (3 g, 13.76 mmol), hydrazine (0.864 mL, 27.5 mmol), Hunig's base (4.81 mL, 27.5 mmol) and ethanol (10 mL). The vial was capped and stirred for 10 minutes at 150° C. in a microwave reactor. The reaction mixture was cooled (ice-water bath) and a yellow precipitate formed. The yellow precipitates were collected, combined and the solids were washed with cold ethanol to yield pale yellow rods of the title compound (13.0 g). LC-MS (ES) m/z=230 and 232 (1:1 intensity) [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.864 mL
Type
reactant
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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